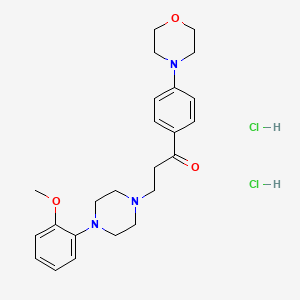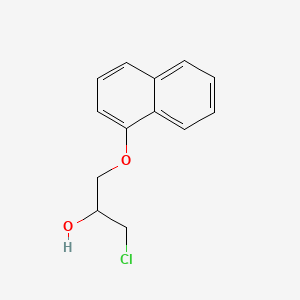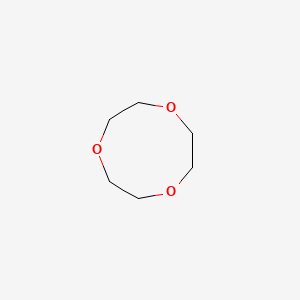
1,4,7-Trioxonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-crown-3 is a crown ether and a saturated organic heteromonocyclic parent.
Scientific Research Applications
Molecular and Electronic Structure
The molecular structure of 1,4,7-trioxonane has been optimized using ab initio molecular orbital studies. These studies revealed that the crown form of 1,4,7-trioxonane is energetically preferred, showing little resonance energy and a classical nature. Such research is essential for understanding the fundamental properties of 1,4,7-trioxonane, contributing to its potential applications in various fields including material science and molecular engineering (Palmer & Nisbet, 1980).
Antimalarial Action
1,4,7-Trioxonane derivatives, particularly 1,2,4-trioxolanes, have shown significant antimalarial properties. Research indicates that these compounds' interactions with ferrous iron play a crucial role in their antimalarial action. Studies using fluorescent chemical probes have helped in understanding the subcellular localization and peroxidative effects of these compounds in malaria parasites, which is vital for developing effective antimalarial therapies (Hartwig et al., 2011).
Synthesis and Stability Studies
The synthesis and stability of 1,4,7-trioxonane and its derivatives have been extensively studied. For instance, research on spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides explored their structure-activity relationship, which is crucial for pharmaceutical development. Such studies help in understanding the physicochemical and toxicological profiles of these compounds, enhancing their application in medicinal chemistry (Dong et al., 2005).
Inhibition Performance in Corrosion Protection
Compounds related to 1,4,7-trioxonane, such as spirocyclopropane derivatives, have been investigated for their inhibition properties in protecting metals like steel in acidic solutions. Such studies are valuable in the fields of materials chemistry and corrosion engineering, contributing to the development of more effective and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Bioremediation of Contaminants
Research into the bioremediation of 1,4-dioxane-contaminated waters has shown promising results. Advances in this area are significant, considering the widespread presence of 1,4-dioxane in various environmental settings and its potential public health risks. Understanding the biodegradation mechanisms of such compounds is crucial for environmental management and remediation efforts (Zhang et al., 2017).
properties
CAS RN |
27725-91-3 |
|---|---|
Product Name |
1,4,7-Trioxonane |
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1,4,7-trioxonane |
InChI |
InChI=1S/C6H12O3/c1-2-8-5-6-9-4-3-7-1/h1-6H2 |
InChI Key |
RCIDBLLMZGGECJ-UHFFFAOYSA-N |
SMILES |
C1COCCOCCO1 |
Canonical SMILES |
C1COCCOCCO1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



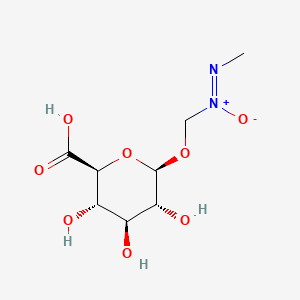
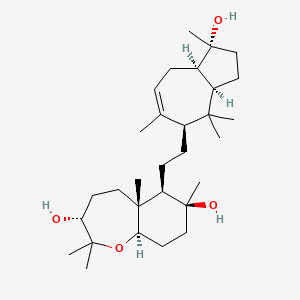
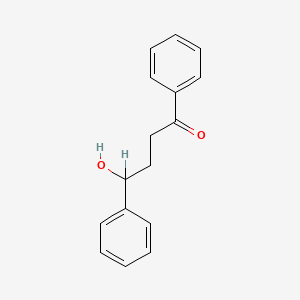
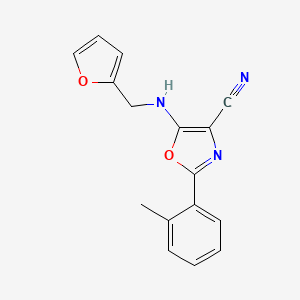
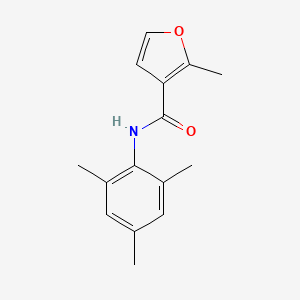
![2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B1208253.png)
![2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1208256.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B1208257.png)
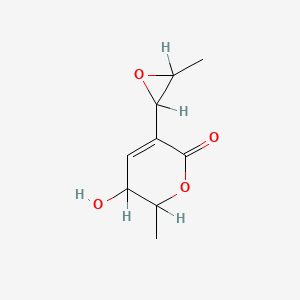
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B1208260.png)
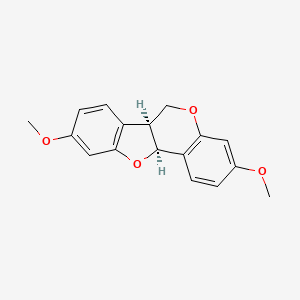
![3-[(3S,6R)-2-oxo-6-(1,2,3,4-tetrahydroxybutyl)morpholin-3-yl]propanamide](/img/structure/B1208263.png)
